molecular formula C16H12ClN5O2 B14009938 4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-90-4

4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14009938
CAS No.: 53306-90-4
M. Wt: 341.75 g/mol
InChI Key: PVWSZUQCZGCZPJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a chemical compound known for its unique structure and properties It features a diazenyl group attached to a chlorophenyl ring, a methyl group, and a pyridine carbonyl group, all connected to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The chlorophenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone core.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the pyrazolone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Similar structure with a bromine atom instead of chlorine.

    4-(4-fluorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Similar structure with a fluorine atom instead of chlorine.

    4-(4-methylphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

53306-90-4

Molecular Formula

C16H12ClN5O2

Molecular Weight

341.75 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one

InChI

InChI=1S/C16H12ClN5O2/c1-10-14(20-19-13-4-2-12(17)3-5-13)16(24)22(21-10)15(23)11-6-8-18-9-7-11/h2-9,14H,1H3

InChI Key

PVWSZUQCZGCZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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